N-(1,3-benzothiazol-2-yl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide
Description
N-(1,3-Benzothiazol-2-yl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a thiazole-carboxamide scaffold substituted with a furan-2-ylmethylamino group. Benzothiazole and thiazole moieties are widely recognized for their bioactivity, particularly in antimicrobial, anti-inflammatory, and enzyme inhibition applications .
Properties
Molecular Formula |
C16H12N4O2S2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(furan-2-ylmethylamino)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H12N4O2S2/c21-14(20-16-18-11-5-1-2-6-13(11)24-16)12-9-23-15(19-12)17-8-10-4-3-7-22-10/h1-7,9H,8H2,(H,17,19)(H,18,20,21) |
InChI Key |
PKCJDWFNJONYFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CSC(=N3)NCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Formation via Hantzsch-Type Cyclization
The 1,3-thiazole ring is typically constructed using a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For the target compound, 2-aminothiazole-4-carboxylic acid derivatives serve as precursors. In one approach, ethyl 2-amino-1,3-thiazole-4-carboxylate is synthesized by reacting ethyl bromopyruvate with thiourea in ethanol under reflux. The amino group is subsequently functionalized with a furan-2-ylmethyl moiety via nucleophilic substitution.
Key reagents:
Carboxamide Coupling with Benzothiazol-2-Amine
The carboxylic acid at position 4 of the thiazole is activated for coupling with benzothiazol-2-amine. Patent CN103992310B highlights the use of N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) to generate an acylimidazole intermediate. This intermediate reacts with benzothiazol-2-amine at 60–65°C for 50 hours, yielding the carboxamide product. Alternative activators like HATU or EDC/HOBt are less frequently reported for this specific compound.
Example Protocol (Adapted from):
-
Activation : 2-[(Furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid (139 g) is treated with CDI (177.6 g) in THF at 50–55°C for 2 hours.
-
Coupling : Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (250 g) in THF is added, and the mixture is stirred at 60–65°C for 50 hours.
-
Work-Up : The solvent is distilled, and the crude product is purified via recrystallization from ethyl acetate.
Functional Group Modifications
Introduction of the Furanmethylamino Group
The furan-2-ylmethyl substituent is introduced via a nucleophilic substitution or reductive amination. In JP5868957B2, furan-2-ylmethylamine reacts with a chlorothiazole intermediate in the presence of a base like triethylamine. The reaction proceeds in dichloromethane at room temperature, achieving >80% yield after 12 hours.
Critical Parameters:
Benzothiazole Ring Construction
The benzothiazole moiety is often pre-synthesized and introduced as a nucleophile. A common method involves cyclizing 2-aminothiophenol with carboxylic acid derivatives. For example, 2-aminothiophenol reacts with chloroacetyl chloride to form the benzothiazole ring, which is then nitrated and reduced to the amine.
Optimization and Scalability
Solvent and Temperature Effects
-
THF vs. Toluene : THF offers higher solubility for intermediates but requires careful moisture control. Toluene is preferred for high-temperature reactions (e.g., 100°C).
-
Reaction Time : Coupling reactions with CDI require 48–72 hours for completion, while HATU-mediated couplings finish in 12–24 hours.
Purification Strategies
-
Recrystallization : Ethyl acetate/hexane mixtures yield crystalline products with >95% purity.
-
Column Chromatography : Silica gel with 5–10% methanol in dichloromethane resolves regioisomeric impurities.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Yield | Purity | Reference |
|---|---|---|---|---|
| CDI-Mediated Coupling | CDI, THF, 60°C | 72% | 98% | |
| HATU-Mediated Coupling | HATU, DMF, RT | 68% | 97% | |
| Reductive Amination | NaBH3CN, MeOH | 65% | 95% |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit potent antimicrobial properties. The benzothiazole and furan moieties are known for their effectiveness against a range of bacterial and fungal pathogens. Studies have demonstrated that derivatives of benzothiazole possess significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.
| Pathogen Type | Activity |
|---|---|
| Gram-positive | Effective against Staphylococcus aureus and Bacillus cereus |
| Gram-negative | Active against Escherichia coli and Pseudomonas aeruginosa |
| Fungal | Effective against Aspergillus niger and Aspergillus fumigatus |
In vitro studies using disc diffusion methods have confirmed these antimicrobial effects, making this compound a candidate for further development in treating infections resistant to conventional antibiotics .
Anticancer Properties
The potential anticancer effects of N-(1,3-benzothiazol-2-yl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide have been explored in various studies. Compounds with similar structures have shown promise in inhibiting the growth of cancer cells, particularly breast cancer cell lines such as MCF7.
Key Findings:
- Cell Line Tested: MCF7 (oestrogen receptor-positive human breast adenocarcinoma)
- Assay Used: Sulforhodamine B assay for evaluating cell viability
- Results: Certain derivatives exhibited significant cytotoxicity, suggesting their potential as chemotherapeutic agents .
Pharmacological Profile
Understanding the pharmacokinetics of this compound is crucial for its therapeutic applications. Factors such as bioavailability, metabolic stability, and interaction with biological targets play significant roles in determining its efficacy:
- Bioavailability: The extent to which the compound reaches systemic circulation.
- Metabolic Stability: Resistance to metabolic degradation can enhance the duration of action.
Research indicates that structural features like the presence of furan and benzothiazole rings contribute positively to these pharmacokinetic properties .
Case Studies
Several case studies highlight the effectiveness of compounds structurally related to this compound:
Case Study 1: Antimicrobial Efficacy
A study synthesized various derivatives and tested their antimicrobial activity against a panel of pathogens. The results indicated that certain derivatives had higher efficacy than standard antibiotics.
Case Study 2: Anticancer Screening
Another study focused on evaluating the anticancer potential of similar compounds against different cancer cell lines. The results showed promising activity, leading to further exploration of these compounds as potential therapeutic agents.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s activity and properties can be contextualized against analogues with variations in the benzothiazole, thiazole, or substituent groups:
Key Observations :
Yield and Purity Considerations :
- reports GC-MS and elemental analysis for thiazole-triazole derivatives, confirming >95% purity .
- The target compound’s synthetic route (unreported in evidence) may require optimization to match these benchmarks.
Pharmacological and Physicochemical Properties
- Antimicrobial Activity: Benzothiazole-sulfonamide derivatives () exhibit MIC values of 8–32 µg/mL against B. subtilis and E.
- Anti-inflammatory Potential: Thiazole-triazole hybrids () show IC₅₀ values of 10–50 µM against COX-2, comparable to indomethacin .
- Solubility and Stability : The furan-2-ylmethyl group may enhance solubility in polar solvents compared to purely aromatic analogues (e.g., biphenyl derivatives in ) .
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a benzothiazole core linked to a furan moiety through an amine group. The molecular formula is , and it has a molecular weight of approximately 278.36 g/mol. The structural configuration enhances its lipophilicity and potential bioactivity.
Anticancer Activity
Numerous studies have explored the anticancer potential of compounds containing thiazole and benzothiazole moieties. For instance:
- A derivative with similar structural features demonstrated significant inhibitory effects on various cancer cell lines, with reported IC50 values ranging from 0.06 µM to 2.5 µM against non-small cell lung cancer (NCI-H522) and breast cancer (MCF7) cells .
- The presence of specific substituents on the thiazole ring was found to enhance cytotoxicity, indicating a structure-activity relationship (SAR) that could be leveraged in drug design .
Antimicrobial Activity
Compounds with benzothiazole and furan structures have shown promising antimicrobial properties:
- Research indicates that derivatives exhibit activity against a range of bacterial strains, highlighting their potential as novel antimicrobial agents .
- The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways, although specific pathways for this compound remain to be fully elucidated.
Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, this compound may possess additional therapeutic properties:
- Antioxidant Activity : Compounds featuring thiazole rings have been reported to exhibit antioxidant properties, potentially contributing to cellular protection against oxidative stress .
- Anti-inflammatory Potential : Some studies suggest that similar compounds may modulate inflammatory pathways, although direct evidence for this specific compound is limited.
Case Studies
- In Vitro Studies : A study investigating the cytotoxic effects of thiazole derivatives found that modifications at specific positions significantly enhanced activity against cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
- In Vivo Studies : Animal models treated with similar benzothiazole derivatives showed reduced tumor growth rates compared to control groups, indicating the potential for therapeutic application in oncology .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazole core via condensation of α-haloketones with thiourea derivatives under acidic/basic conditions.
- Step 2: Introduction of the furan-2-ylmethylamino group via nucleophilic substitution or reductive amination.
- Step 3: Coupling with 1,3-benzothiazol-2-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM .
Optimization Strategies:
- Temperature Control: Maintain reflux conditions (70–80°C) for amide bond formation to enhance reactivity without decomposition.
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve solubility.
- Purification: Employ flash column chromatography (eluent: DCM/MeOH gradients) or recrystallization from ethanol to isolate high-purity products .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
Methodological Answer:
- 1H/13C NMR:
- IR Spectroscopy: Bands at ~3300 cm⁻¹ (N–H stretch), 1680–1700 cm⁻¹ (amide C=O), and 1600 cm⁻¹ (C=N/C=C aromatic) confirm functional groups .
- Elemental Analysis: Validate molecular formula (e.g., C₁₆H₁₂N₄O₂S₂) with <0.4% deviation .
Advanced: How can researchers resolve discrepancies in reported antimicrobial activities of benzothiazole derivatives across different studies?
Methodological Answer:
Discrepancies often arise from:
- Strain Variability: Use standardized microbial strains (e.g., ATCC cultures) and include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .
- Testing Protocols:
- Broth Microdilution vs. Agar Diffusion: Compare MIC (minimum inhibitory concentration) and zone-of-inhibition data, noting that agar-based methods may overestimate activity due to compound diffusion limitations.
- Incubation Conditions: Ensure consistent temperature (37°C for bacteria) and duration (24–48 hrs) .
- Structural Modifications: Minor changes (e.g., nitro vs. methyl substituents on the benzothiazole ring) can drastically alter bioactivity. Perform SAR (structure-activity relationship) studies to isolate critical functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
